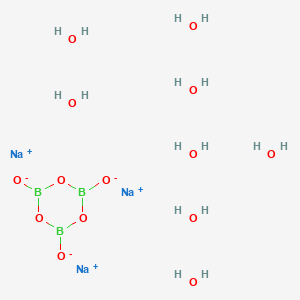
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate is a boron-containing compound with a unique cyclic structure. It is known for its stability and reactivity, making it a valuable compound in various scientific and industrial applications. The compound’s structure consists of a boron-oxygen ring with sodium ions and water molecules, contributing to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate typically involves the reaction of boric acid with sodium hydroxide in the presence of water. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Boric Acid+Sodium Hydroxide+Water→Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to specific temperatures. The reaction mixture is then cooled, and the product is crystallized out of the solution. The crystals are collected, washed, and dried to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron oxides.
Reduction: It can be reduced to form boron hydrides.
Substitution: The sodium ions can be substituted with other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Metal salts like calcium chloride can be used for ion exchange reactions.
Major Products Formed
Oxidation: Boron oxides and water.
Reduction: Boron hydrides and sodium hydroxide.
Substitution: New metal boronates and sodium chloride.
Wissenschaftliche Forschungsanwendungen
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of advanced materials and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism by which Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate exerts its effects involves the interaction of its boron-oxygen ring with various molecular targets. The compound can form stable complexes with metal ions and organic molecules, influencing their reactivity and stability. The pathways involved include coordination chemistry and ion exchange processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Trimethyl-1,3,5,2,4,6-trioxatriborinane
- 2,4,6-Trimethylboroxine
- Methaneboronic anhydride
Uniqueness
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate is unique due to its sodium content and hydration state, which impart distinct chemical properties compared to other boron-containing compounds. Its stability in aqueous solutions and ability to undergo various chemical reactions make it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
B3H16Na3O14 |
|---|---|
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
trisodium;2,4,6-trioxido-1,3,5,2,4,6-trioxatriborinane;octahydrate |
InChI |
InChI=1S/B3O6.3Na.8H2O/c4-1-7-2(5)9-3(6)8-1;;;;;;;;;;;/h;;;;8*1H2/q-3;3*+1;;;;;;;; |
InChI-Schlüssel |
COBUNSYSYADRBO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OB(OB(O1)[O-])[O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


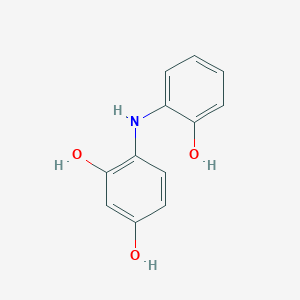

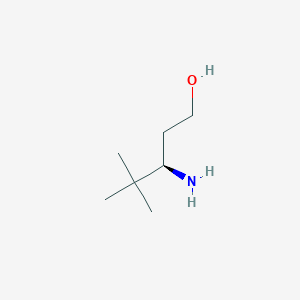
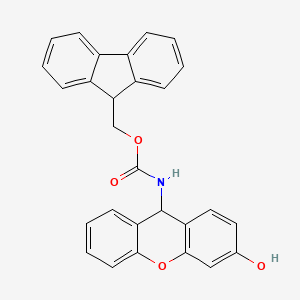
![9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene](/img/structure/B12945396.png)

![(2s,3s,4r,5r,2's,3's,4'r,5'r)-2,2'-[dithiobis(Methylene)]bis[5-(6-Amino-9h-Purin-9-Yl)tetrahydrofuran-3,4-Diol]](/img/structure/B12945407.png)

![3-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12945416.png)
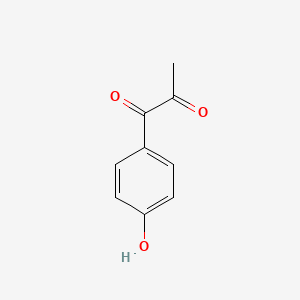


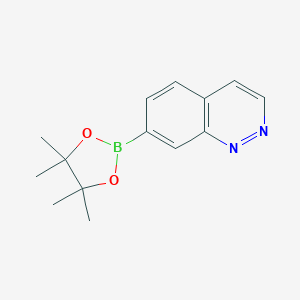
![N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12945474.png)
